molecular formula C6H10BrF2N B2559840 3-Bromo-1-(2,2-difluoroethyl)pyrrolidine CAS No. 1541002-02-1

3-Bromo-1-(2,2-difluoroethyl)pyrrolidine

Cat. No.: B2559840
CAS No.: 1541002-02-1
M. Wt: 214.054
InChI Key: VGLWDLPGBUVTTH-UHFFFAOYSA-N
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Description

3-Bromo-1-(2,2-difluoroethyl)pyrrolidine (CAS 1541002-02-1) is a specialized chemical building block of high value in medicinal chemistry and drug discovery research. Its molecular structure, which features a brominated pyrrolidine ring and a 2,2-difluoroethyl side chain, makes it a versatile intermediate for the synthesis of more complex molecules . The pyrrolidine ring is a common scaffold in pharmaceuticals, and the bromine atom at the 3-position provides a reactive site for further functionalization through cross-coupling reactions or nucleophilic substitutions . The incorporation of a 2,2-difluoroethyl group is a strategic modification in drug design, as this moiety can significantly influence a compound's physicochemical properties, metabolic stability, and its ability to interact with biological targets . While specific biological data for this exact compound is not widely published, derivatives of 2,2-difluoroethylamine are frequently employed in the development of active pharmaceutical ingredients . Similarly, pyrrolidine-based structures are extensively investigated for their potential across various therapeutic areas . This compound is particularly useful for researchers constructing molecular libraries or exploring novel chemical space in programs targeting neurological disorders, infectious diseases, and oncology . This product is intended for research and development purposes in a laboratory setting. It is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

3-bromo-1-(2,2-difluoroethyl)pyrrolidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10BrF2N/c7-5-1-2-10(3-5)4-6(8)9/h5-6H,1-4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGLWDLPGBUVTTH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1Br)CC(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10BrF2N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-1-(2,2-difluoroethyl)pyrrolidine typically involves the reaction of pyrrolidine with bromine and difluoroethyl reagents under controlled conditionsThe reaction conditions often require the use of solvents such as dichloromethane or acetonitrile and may involve catalysts to enhance the reaction efficiency .

Industrial Production Methods

Industrial production of 3-Bromo-1-(2,2-difluoroethyl)pyrrolidine may involve large-scale synthesis using continuous flow reactors to ensure consistent product quality and yield. The process typically includes rigorous purification steps such as distillation or recrystallization to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

3-Bromo-1-(2,2-difluoroethyl)pyrrolidine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of 3-Bromo-1-(2,2-difluoroethyl)pyrrolidine include:

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino derivatives, while oxidation reactions can produce carbonyl compounds .

Scientific Research Applications

Medicinal Chemistry

3-Bromo-1-(2,2-difluoroethyl)pyrrolidine has been explored for its potential as a pharmaceutical lead compound. Its structural features allow it to interact with biological targets effectively, making it a candidate for developing new drugs.

  • Antiviral Activity : Research indicates that compounds derived from pyrrolidine structures exhibit antiviral properties, particularly against human immunodeficiency virus (HIV). The bromine substituent may enhance binding affinity to viral proteins, suggesting that derivatives of this compound could be valuable in antiviral drug development .
  • Anticancer Properties : Studies have shown that similar pyrrolidine derivatives can inhibit cancer cell proliferation. The difluoroethyl group may enhance the compound's lipophilicity, facilitating better membrane penetration and bioavailability, which is crucial for effective anticancer activity .

Organic Synthesis

The compound serves as a versatile building block in organic synthesis. Its ability to undergo various chemical reactions allows chemists to create more complex molecules.

  • Nucleophilic Substitution Reactions : The bromine atom in 3-Bromo-1-(2,2-difluoroethyl)pyrrolidine can be substituted with amines or thiols, leading to new compounds that may possess different biological activities.
  • Fluorination Reactions : The presence of the difluoroethyl group makes this compound particularly interesting for fluorination reactions, which are important in drug discovery due to the unique properties imparted by fluorine atoms .

Case Study 1: Antithrombotic Activity

In a study investigating the antithrombotic effects of pyrrolidine derivatives, several compounds were synthesized and tested for their ability to inhibit thrombus formation. Compounds similar to 3-Bromo-1-(2,2-difluoroethyl)pyrrolidine showed significant clot lysis activity compared to standard treatments like streptokinase. This suggests that modifications to the pyrrolidine structure can yield potent antithrombotic agents .

Case Study 2: Target Engagement in Cancer Therapy

Another study focused on the engagement of pyrrolidine-based compounds with specific cancer targets. The research demonstrated that these compounds could effectively inhibit key pathways involved in tumor growth. The unique structural properties of 3-Bromo-1-(2,2-difluoroethyl)pyrrolidine may enhance its efficacy as a targeted therapy in oncology .

Mechanism of Action

The mechanism of action of 3-Bromo-1-(2,2-difluoroethyl)pyrrolidine involves its interaction with specific molecular targets and pathways. The bromine and difluoroethyl groups can influence the compound’s reactivity and binding affinity to various enzymes and receptors. These interactions can modulate biological processes and lead to specific effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .

Comparison with Similar Compounds

Brominated Pyrrolidine/Pyridine Derivatives

Compound Name Core Structure Substituents Key Properties/Applications Reference
3-Bromo-1-(2,2-difluoroethyl)pyrrolidine Pyrrolidine 3-Br, 1-(2,2-difluoroethyl) High cross-coupling reactivity; enhanced metabolic stability due to fluorination Inferred
5-Bromo-2-ethyl-1H-pyrrolo[2,3-b]pyridine Pyrrolo[2,3-b]pyridine 5-Br, 2-ethyl Intermediate in kinase inhibitor synthesis; bromine enables functionalization
2-Bromo-3-methylpyridine Pyridine 2-Br, 3-CH3 Used in ligand synthesis; moderate reactivity in nucleophilic substitutions

Key Observations :

  • Bromine at the 3-position (pyrrolidine) vs. 5-position (pyrrolopyridine) alters steric accessibility for cross-coupling reactions. Pyrrolidine derivatives typically exhibit higher conformational flexibility than fused bicyclic systems like pyrrolo[2,3-b]pyridines .

Fluorinated Analogues

Compound Name Fluorine Substituent Comparative Advantage
3-Bromo-1-(2,2-difluoroethyl)pyrrolidine 2,2-Difluoroethyl Enhanced metabolic stability and lipophilicity
5-(4-Trifluoromethylphenyl)-3-nitro-1H-pyrrolo[2,3-b]pyridine 4-CF3 Increased electron-withdrawing effects, improving binding to aromatic receptors
3-Bromo-2-fluoro-6-(trifluoromethyl)pyridine 2-F, 6-CF3 Strong electrophilicity for SNAr reactions

Key Observations :

  • Difluoroethyl groups balance lipophilicity (LogP) and polarity more effectively than trifluoromethyl groups, which may overly increase hydrophobicity .
  • Nitro-substituted pyrrolopyridines (e.g., 3-Nitro-5-(p-tolyl)-1H-pyrrolo[2,3-b]pyridine) show reduced stability under reducing conditions compared to brominated analogs .

Q & A

Basic Research Questions

Q. What are the preferred synthetic routes for 3-Bromo-1-(2,2-difluoroethyl)pyrrolidine, and how can reaction conditions be optimized for higher yields?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, bromine substitution on a pyrrolidine precursor using 2-bromo-1-(2,2-difluoroethyl) intermediates under anhydrous conditions (e.g., DMF or THF solvents, inert atmosphere) is a common approach. Reaction optimization may involve adjusting temperature (e.g., 0–60°C), stoichiometry (1:1.2 molar ratio of pyrrolidine to brominating agent), and catalysts like K2_2CO3_3 or DBU . Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) is recommended to isolate the product.

Q. What spectroscopic techniques are most effective for characterizing 3-Bromo-1-(2,2-difluoroethyl)pyrrolidine?

  • Methodological Answer :

  • 1H/13C NMR : Critical for confirming the difluoroethyl group (e.g., –CF2_2CH2_2– signals at δ ~4.2–4.5 ppm for CH2_2 and split fluorine-coupled peaks) and bromine substitution on the pyrrolidine ring. The pyrrolidine ring protons typically appear as multiplet signals in δ 2.5–3.5 ppm .
  • HRMS : Validates molecular weight (e.g., [M+H]+ at m/z ~224–226 for C6_6H9_9BrF2_2N).
  • IR : Confirms C–Br stretching (~550–600 cm1^{-1}) and C–F vibrations (~1100–1250 cm1^{-1}).

Q. What safety protocols are essential when handling 3-Bromo-1-(2,2-difluoroethyl)pyrrolidine?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and chemical-resistant goggles. Use flame-retardant clothing for large-scale reactions .
  • Ventilation : Conduct reactions in a fume hood to avoid inhalation of volatile byproducts.
  • Spill Management : Absorb spills with inert materials (e.g., vermiculite) and dispose as halogenated waste .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data (e.g., unexpected splitting in NMR) for 3-Bromo-1-(2,2-difluoroethyl)pyrrolidine?

  • Methodological Answer : Spectral anomalies often arise from residual solvents, diastereomers, or fluorine coupling effects. For example:

  • Fluorine Coupling : Use 19F^{19}\text{F}-decoupled NMR to simplify splitting patterns.
  • Impurity Analysis : Compare experimental HRMS with theoretical isotopic patterns to identify halogenated contaminants .
  • Crystallography : Single-crystal X-ray diffraction provides definitive structural confirmation if NMR ambiguity persists.

Q. What mechanistic insights explain the reactivity of the bromine substituent in cross-coupling reactions (e.g., Suzuki-Miyaura)?

  • Methodological Answer : The C–Br bond in 3-Bromo-1-(2,2-difluoroethyl)pyrrolidine undergoes oxidative addition with Pd(0) catalysts (e.g., Pd(PPh3_3)4_4) to form arylpalladium intermediates. Steric hindrance from the difluoroethyl group may slow transmetallation; thus, optimizing ligand choice (e.g., XPhos) and base (e.g., Cs2_2CO3_3) is critical. Monitor reaction progress via TLC (Rf_f ~0.3 in 3:7 EtOAc/hexane) .

Q. How can computational methods aid in predicting the regioselectivity of electrophilic substitutions on the pyrrolidine ring?

  • Methodological Answer :

  • DFT Calculations : Use Gaussian or ORCA software to model electron density maps. The bromine atom’s electron-withdrawing effect directs electrophiles to the α-position relative to the nitrogen.
  • Molecular Dynamics (MD) : Simulate solvent effects (e.g., DCM vs. THF) on reaction pathways to predict kinetic vs. thermodynamic control .

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